Beta-Amyloid (14-23) is a peptide fragment derived from the larger amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific segment plays a crucial role in the aggregation process that leads to the formation of amyloid plaques, a hallmark of the disease. The sequence of Beta-Amyloid (14-23) is known to facilitate interactions that promote oligomerization and fibril formation, contributing to neurotoxicity and cognitive decline.
Beta-Amyloid (14-23) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide sequence has been extensively studied for its structural properties and aggregation behavior, which are critical for understanding Alzheimer's disease pathology .
Beta-Amyloid (14-23) belongs to the class of amyloid peptides, characterized by their propensity to misfold and aggregate into insoluble fibrils. It is classified under neurotoxic peptides due to its role in neuronal damage and Alzheimer's disease progression.
The synthesis of Beta-Amyloid (14-23) can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The synthesis process requires careful control of reaction conditions to minimize aggregation during assembly. The yield and purity of Beta-Amyloid (14-23) can vary significantly based on the method employed, with solid-phase synthesis generally yielding higher purity products .
Beta-Amyloid (14-23) has a distinct secondary structure characterized by a hairpin fold that contributes to its stability and aggregation propensity. The peptide adopts a U-turn conformation that facilitates dimerization and higher-order oligomerization.
Beta-Amyloid (14-23) undergoes several key reactions during its aggregation process:
Experimental techniques such as atomic force microscopy and single-molecule force spectroscopy have been employed to study these assembly processes at the molecular level, revealing insights into the stability and interactions of oligomers .
The mechanism by which Beta-Amyloid (14-23) contributes to neurotoxicity involves several steps:
Studies have shown that even small concentrations of Beta-Amyloid (14-23) can lead to significant neurotoxic effects, emphasizing its role in Alzheimer's disease pathology .
Analytical techniques such as circular dichroism spectroscopy have been used to study the conformational changes associated with aggregation, providing insights into the structural transitions that occur during fibril formation .
Beta-Amyloid (14-23) is primarily used in research related to Alzheimer's disease:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3